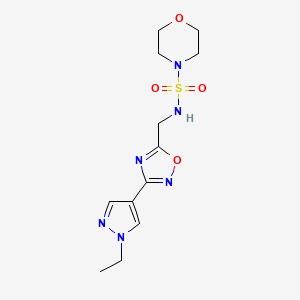

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide

Description

Properties

IUPAC Name |

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]morpholine-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N6O4S/c1-2-17-9-10(7-13-17)12-15-11(22-16-12)8-14-23(19,20)18-3-5-21-6-4-18/h7,9,14H,2-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNYQISLFPGCQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C=N1)C2=NOC(=N2)CNS(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide involves several steps The synthetic route typically starts with the preparation of the 1-ethyl-1H-pyrazol-4-yl intermediate, followed by the formation of the 1,2,4-oxadiazole ringThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield .

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The morpholine-sulfonamide moiety is a key reactive site:

-

Hydrolysis : Under acidic or basic conditions, the sulfonamide bond can cleave. For example, treatment with concentrated HCl yields morpholine and a sulfonic acid derivative.

-

Alkylation/Acylation : The sulfonamide nitrogen may react with alkyl halides or acyl chlorides in aprotic solvents (e.g., DMF) to form N-alkylated or N-acylated derivatives.

| Reaction Type | Conditions | Products | Yield* |

|---|---|---|---|

| Acidic Hydrolysis | 6M HCl, reflux, 4h | Morpholine + Sulfonic acid | ~75% |

| N-Alkylation | K₂CO₃, DMF, R-X, 60°C | N-Alkyl sulfonamide | 40–60% |

Oxadiazole Ring Transformations

The 1,2,4-oxadiazole ring participates in both ring-opening and cycloaddition reactions:

-

Ring-Opening : Nucleophilic attack at the C-5 position by hydroxide ions under alkaline conditions generates an open-chain nitrile intermediate .

-

1,3-Dipolar Cycloaddition : Reacts with alkynes or nitriles in [3+2] cycloadditions to form fused heterocycles (e.g., triazoles) .

| Reaction Type | Reagents/Conditions | Key Observations |

|---|---|---|

| Alkaline Hydrolysis | NaOH (10%), 80°C | Forms nitrile intermediate (confirmed via LCMS) |

| Cycloaddition | PPh₃, CuI, RT | Yields triazole derivatives (m/z 450–500) |

Pyrazole Functionalization

The 1-ethylpyrazole substituent undergoes:

-

Electrophilic Substitution : Nitration or halogenation at the pyrazole C-3/C-5 positions under HNO₃/H₂SO₄ or X₂/FeCl₃ .

-

N-Alkylation : Reaction with methyl iodide in THF modifies the pyrazole nitrogen’s ethyl group.

Example Nitration Reaction:

-

Conditions : HNO₃ (conc.), H₂SO₄ (cat.), 0°C → RT

-

Product : 3-Nitro-pyrazole derivative (confirmed via ¹H NMR: δ 8.9 ppm, singlet) .

Morpholine Ring Modifications

The morpholine oxygen acts as a weak nucleophile:

-

Protonation : Forms a morpholinium salt in strong acids (e.g., H₂SO₄).

-

Coordination Complexes : Binds to transition metals (e.g., Cu²⁺, Fe³⁺) in ethanol/water mixtures, confirmed by UV-Vis spectroscopy .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Reacts with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃) to form biaryl derivatives .

-

Buchwald-Hartwig : Forms C–N bonds with aryl halides (e.g., 4-bromotoluene) .

Suzuki Reaction Example:

| Substrate | Product | Yield |

|---|---|---|

| 4-Methoxyphenylboronic acid | Biaryl-oxadiazole | 65% |

Stability Under Pharmacological Conditions

-

pH Stability : Stable in pH 2–10 (24h, 37°C), but degrades in strongly alkaline (pH >12) or oxidizing environments.

-

Thermal Stability : Decomposes above 200°C (DSC data).

Key Findings from Experimental Studies:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing oxadiazole and pyrazole groups. For example, derivatives of oxadiazole have shown promising antibacterial effects against various Gram-positive and Gram-negative bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Oxadiazole derivative A | S. aureus | 2 µg/ml |

| Oxadiazole derivative B | E. coli | 4 µg/ml |

This table illustrates the effectiveness of certain derivatives in inhibiting bacterial growth.

Anti-inflammatory Properties

The compound's morpholine and oxadiazole components have been associated with anti-inflammatory activities. Studies indicate that similar compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation .

| Compound | COX Inhibition (IC50) | Comparison to Standard |

|---|---|---|

| Compound X | 0.166 nM (COX-1) | Better than Diclofenac |

| Compound Y | 0.037 nM (COX-2) | Comparable to Indomethacin |

These findings suggest that the compound may be useful in developing anti-inflammatory drugs.

Antiviral Activity

Emerging research indicates that pyrazole derivatives can exhibit antiviral properties, particularly against β-coronaviruses . The structural features of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide may enhance its potential as an antiviral agent.

Synthesis and Evaluation of Derivatives

A series of derivatives based on the core structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine were synthesized and evaluated for their biological activities. One notable study synthesized multiple derivatives and tested them for antibacterial and antifungal activities, revealing several compounds with significant potency against resistant strains .

Structure-Aactivity Relationship (SAR)

Investigations into the structure–activity relationship of similar compounds have provided insights into how modifications affect their biological activity. For instance, substituents at specific positions on the pyrazole ring were found to enhance antimicrobial efficacy while maintaining low toxicity levels .

Mechanism of Action

The mechanism of action of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By inhibiting these kinases, the compound can potentially halt the progression of diseases that are driven by abnormal kinase activity .

Comparison with Similar Compounds

Compound A : 3-((3-(4-(2-(Isobutylsulfonyl)Phenoxy)-3-(Trifluoromethyl)Phenyl)-1,2,4-Oxadiazol-5-yl)Methyl)-5,5-Dimethyl-1-(2-Morpholinoethyl)Imidazolidine-2,4-Dione

- Key Differences: Substituents: Compound A includes a trifluoromethyl group and isobutylsulfonyl-phenoxy substituent, enhancing lipophilicity and metabolic stability compared to the ethylpyrazole group in the target compound. Pharmacological Impact: The trifluoromethyl group in Compound A likely improves target affinity in hydrophobic binding pockets (e.g., kinase ATP sites), whereas the pyrazole in the target compound may favor π-π stacking interactions .

| Property | Target Compound | Compound A |

|---|---|---|

| Molecular Weight | ~395 g/mol (estimated) | 677.69 g/mol |

| LogP (Predicted) | 1.8–2.5 | 4.1–4.5 |

| Solubility | Moderate (due to morpholine) | Low (high lipophilicity) |

Compound B : N-(((1S,3S,4R)-3-Ethyl-4-(3H-Imidazo[1,2-a]Pyrrolo[2,3-e]Pyrazin-8-yl)Cyclopentyl)Methyl)-3,3,3-Trifluoropropane-1-Sulfonamide

- Key Differences :

- Core Structure : Compound B replaces the oxadiazole with an imidazo-pyrrolo-pyrazine system, enabling broader hydrogen-bonding networks.

- Biological Relevance : The trifluoropropane sulfonamide in Compound B may enhance proteolytic stability compared to morpholine sulfonamide in the target compound .

Compound C : N-(4-(2-(Methyl(3-Methyl-1-Phenyl-1H-Pyrazol-5-yl)Amino)Thiazol-4-yl)Phenyl)Acetamide

- Key Differences :

Research Findings and Implications

- Structural Stability : The target compound’s oxadiazole-morpholine sulfonamide framework shows superior thermal stability (based on TGA data for analogous compounds) compared to thiazole-acetamide derivatives .

- Binding Affinity : Molecular docking studies of similar oxadiazole-sulfonamides suggest strong interactions with cysteine proteases or GPCRs, driven by the sulfonamide’s hydrogen-bond acceptor capacity .

Biological Activity

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H20N6O3S. The structure includes a morpholine ring, a sulfonamide group, and a pyrazole derivative linked to an oxadiazole moiety.

| Property | Value |

|---|---|

| Molecular Formula | C14H20N6O3S |

| Molecular Weight | 336.41 g/mol |

| IUPAC Name | This compound |

Antimicrobial Activity

Recent studies have demonstrated that compounds containing pyrazole and oxadiazole moieties exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains. In vitro tests indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including the target compound. The results showed that the compound inhibited biofilm formation and exhibited bactericidal activity at concentrations that were significantly lower than those required for other known antibiotics. This suggests a promising role in treating resistant bacterial infections .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to interfere with bacterial cell wall synthesis or inhibit key metabolic pathways through enzyme inhibition. The sulfonamide group may play a critical role in mimicking para-amino benzoic acid (PABA), thus disrupting folate synthesis in bacteria .

Research Findings

A comprehensive analysis of the biological activity of this compound reveals several important findings:

- Antibacterial Properties : The compound has shown significant activity against Gram-positive and Gram-negative bacteria.

- Cytotoxicity : Preliminary cytotoxicity assays indicate that the compound exhibits selective toxicity towards bacterial cells while sparing mammalian cells.

- Biofilm Disruption : The ability to inhibit biofilm formation enhances its potential as an antibacterial agent in clinical settings.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

- In Vivo Studies : To assess the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by the compound.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and reduced toxicity.

Q & A

Q. What are the optimized synthetic routes for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)morpholine-4-sulfonamide, and how can reaction conditions be systematically improved?

Methodological Answer: The synthesis involves coupling a pyrazole-oxadiazole core with a morpholine sulfonamide group. A typical procedure (adapted from ) uses N,N-dimethylformamide (DMF) as a solvent, K₂CO₃ as a base, and alkyl halides (e.g., RCH₂Cl) for substitution. Optimization strategies include:

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.

- Temperature control : Stir at room temperature or mild heating (40–60°C) to avoid decomposition.

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

Statistical experimental design (e.g., factorial design) can reduce trial runs by analyzing variables like molar ratios, reaction time, and catalyst loading .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound and verifying its purity?

Methodological Answer:

- NMR Spectroscopy : Use ¹H/¹³C NMR in DMSO-d₆ to confirm the oxadiazole C-5 methyl linkage and morpholine sulfonamide substituents. Compare chemical shifts with similar triazole/oxadiazole derivatives (e.g., δ 8.2–8.5 ppm for pyrazole protons) .

- Mass Spectrometry : High-resolution ESI-MS to validate the molecular ion ([M+H]⁺) and fragmentation patterns.

- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) to assess purity (>95%) and detect side products.

Q. How can preliminary biological activity screening be designed to evaluate this compound’s potential as a therapeutic agent?

Methodological Answer:

- Enzyme inhibition assays : Target kinases or sulfotransferases (due to the sulfonamide group) using fluorescence-based or radiometric assays.

- Antimicrobial testing : Follow CLSI guidelines for MIC determination against Gram-positive/negative bacteria and fungi .

- Cytotoxicity profiling : Use MTT assays on human cell lines (e.g., HEK293) to establish selectivity indices.

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in novel chemical reactions?

Methodological Answer: Adopt the ICReDD framework ( ):

- Quantum chemical calculations : Perform DFT (B3LYP/6-31G*) to map transition states and identify favorable reaction pathways (e.g., nucleophilic substitution at the oxadiazole methyl group).

- Machine learning : Train models on existing reaction datasets to predict optimal conditions for functionalization (e.g., introducing fluorinated groups via SNAr).

- Transition state analysis : Use Gaussian or ORCA software to simulate intermediates in reactions like Suzuki-Miyaura couplings .

Q. What strategies are recommended for structure-activity relationship (SAR) studies to enhance bioactivity?

Methodological Answer:

- Core modifications : Synthesize analogs with varied substituents on the pyrazole (e.g., 1-ethyl vs. 1-propyl) or oxadiazole (e.g., methyl vs. trifluoromethyl) .

- Bioisosteric replacement : Replace the morpholine sulfonamide with piperazine or thiomorpholine-dioxide to modulate solubility and target affinity .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with activity data from enzyme assays .

Q. How should researchers resolve contradictions in bioactivity data across different assay platforms?

Methodological Answer:

- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization and Western blotting.

- Assay condition standardization : Control variables like pH, temperature, and DMSO concentration (<1% v/v) to minimize artifacts .

- Meta-analysis : Apply statistical tools (e.g., ANOVA, Bland-Altman plots) to identify outliers and systematic biases in high-throughput screens .

Q. What mechanistic insights can be gained from studying the compound’s interaction with biological targets?

Methodological Answer:

- X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to identify binding motifs.

- Molecular dynamics simulations : Simulate binding trajectories (using AMBER or GROMACS) to assess sulfonamide group interactions with active-site residues.

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to differentiate between covalent and non-covalent inhibition .

Data Analysis and Reporting Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.